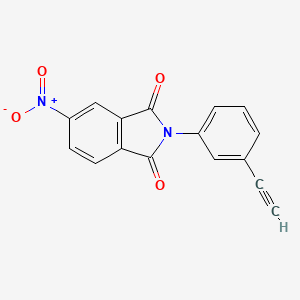![molecular formula C12H11N3O3S B5697962 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5697962.png)
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has garnered attention due to its unique properties and potential benefits in various fields of study.
Mechanism of Action
The mechanism of action of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate involves its ability to bind to specific enzymes and proteins in the body. This compound has been found to bind to a variety of enzymes and proteins, including kinases, proteases, and phosphodiesterases. By binding to these enzymes and proteins, 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate can modulate their activity and function, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate are diverse and depend on the specific enzymes and proteins that it targets. Some of the known effects of this compound include its ability to inhibit cell proliferation, induce apoptosis, modulate signal transduction pathways, and regulate gene expression. These effects make 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate a promising compound for the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate in lab experiments is its high specificity and selectivity for specific enzymes and proteins. This makes it a valuable tool for studying enzyme activity and function. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Careful consideration must be given to the concentration and dosage of this compound in order to avoid any adverse effects on experimental systems.
Future Directions
There are many potential future directions for research on 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate. Some of the most promising areas of research include its use as a potential therapeutic agent for the treatment of cancer and other diseases, its use in the development of new drugs and therapies, and its use as a molecular probe for studying enzyme activity and function. Further research is needed to fully understand the potential applications and limitations of this compound in various fields of study.
Synthesis Methods
The synthesis of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate involves a multi-step process. The first step involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with phosgene to form 2-chloro-5-methyl-1,3,4-thiadiazole. The second step involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with 4-aminophenyl acetate to form 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.
Scientific Research Applications
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of applications, including in the fields of medicinal chemistry, biochemistry, and pharmacology. Some of the potential applications of this compound include its use as a molecular probe for studying enzyme activity, its use as a potential therapeutic agent for the treatment of cancer and other diseases, and its use in the development of new drugs and therapies.
properties
IUPAC Name |
[4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-14-15-12(19-7)13-11(17)9-3-5-10(6-4-9)18-8(2)16/h3-6H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUOSKLWVZTPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)


![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)


![methyl 2-[benzyl(methylsulfonyl)amino]benzoate](/img/structure/B5697934.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5697938.png)

![benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5697976.png)
